molecular formula C17H13N3O4S B4139753 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate

4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate

Cat. No. B4139753
M. Wt: 355.4 g/mol
InChI Key: OVZSCSMTECBGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate, also known as NPTB, is a chemical compound that has been synthesized and researched for its potential applications in various fields. This compound is a thiazole-based derivative that has shown promising results in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate varies depending on its application. In biochemistry, 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes.
In physiology, 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate inhibits the glycine transporter GlyT1 by binding to the substrate-binding site of the transporter. This prevents the transporter from transporting glycine into the cells, which leads to an increase in extracellular glycine levels. This increase in glycine levels has been shown to improve cognitive function in animal models of schizophrenia.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate vary depending on its application. In biochemistry, 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been shown to inhibit protein kinase CK2 activity in cells, which can lead to a decrease in cell growth and proliferation.
In physiology, 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been shown to increase extracellular glycine levels in the brain, which can improve cognitive function in animal models of schizophrenia. 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has also been shown to have anxiolytic effects in animal models of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate in lab experiments is its selectivity and potency. 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been shown to be a selective inhibitor of protein kinase CK2 and the glycine transporter GlyT1, which makes it a valuable tool for studying these proteins in cells and animals.
One limitation of using 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate in lab experiments is its potential toxicity. 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate can be challenging, which can limit its availability for research.

Future Directions

There are several future directions for research on 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate. One direction is to investigate its potential applications in other fields, such as oncology and immunology. 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as an anticancer agent.
Another direction is to optimize the synthesis method of 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate to improve its yield and purity. This would make 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate more widely available for research and potentially for clinical use.
Finally, future research could focus on developing derivatives of 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate with improved selectivity and potency for protein kinase CK2 and the glycine transporter GlyT1. These derivatives could be valuable tools for studying these proteins and potentially for developing new treatments for diseases such as cancer and schizophrenia.
Conclusion
In conclusion, 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate, or 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate, is a thiazole-based derivative that has shown promising results in scientific research. Its potential applications in biochemistry and physiology make it a valuable tool for studying cellular processes and developing new treatments for diseases. While there are limitations to its use in lab experiments, future research could focus on optimizing its synthesis method and developing derivatives with improved selectivity and potency.

Scientific Research Applications

4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been extensively researched for its potential applications in various fields. In biochemistry, 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been studied as a potential inhibitor of protein kinase CK2, which plays a critical role in regulating cell growth and proliferation. 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has also been investigated as a potential fluorescent probe for detecting protein kinase CK2 activity in cells.
In physiology, 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been studied for its potential applications in neuroscience. 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been shown to be a potent and selective inhibitor of the glycine transporter GlyT1, which is responsible for regulating glycine levels in the brain. 4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has also been studied as a potential treatment for schizophrenia, as it has been shown to improve cognitive function in animal models of the disease.

properties

IUPAC Name

[4-[2-(4-nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-11(21)24-15-8-2-12(3-9-15)16-10-25-17(19-16)18-13-4-6-14(7-5-13)20(22)23/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZSCSMTECBGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[2-(4-Nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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